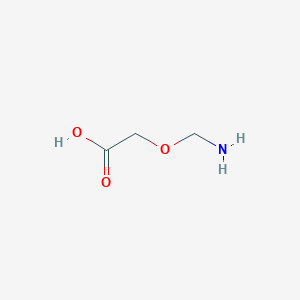

2-(Aminomethoxy)aceticacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

105.09 g/mol |

IUPAC Name |

2-(aminomethoxy)acetic acid |

InChI |

InChI=1S/C3H7NO3/c4-2-7-1-3(5)6/h1-2,4H2,(H,5,6) |

InChI Key |

DCDUEGRRLSCGMB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)OCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-(Aminomethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-(Aminomethoxy)acetic acid, a valuable reagent in bioconjugation and pharmaceutical development. This document details a well-established synthetic protocol, presents quantitative data in a clear format, and includes a visual representation of the experimental workflow.

Introduction

2-(Aminomethoxy)acetic acid, also known as carboxymethoxylamine or (aminooxy)acetic acid, is a bifunctional molecule featuring both an aminooxy and a carboxylic acid group. This unique structure allows for the chemoselective formation of stable oxime linkages with aldehydes and ketones, a reaction widely utilized in the creation of peptide conjugates, antibody-drug conjugates (ADCs), and various labeled biomolecules. The compound is typically handled as its more stable hemihydrochloride salt.

Synthesis of 2-(Aminomethoxy)acetic Acid Hemihydrochloride

A robust and well-documented method for the preparation of 2-(Aminomethoxy)acetic acid hemihydrochloride is the procedure detailed in Organic Syntheses, based on the work of Borek and Clarke. The synthesis is a two-step process starting from bromoacetic acid and acetoxime.

Step 1: Synthesis of Acetone Carboxymethoxime

The first step involves the reaction of bromoacetic acid with acetoxime in an alkaline solution to produce the intermediate, acetone carboxymethoxime.

Step 2: Hydrolysis of Acetone Carboxymethoxime

The intermediate is then hydrolyzed using concentrated hydrochloric acid to yield the final product, carboxymethoxylamine hemihydrochloride, which is the hemihydrochloride salt of 2-(Aminomethoxy)acetic acid.

Experimental Protocols

The following protocols are adapted from the procedure published in Organic Syntheses.

Materials and Equipment

-

Bromoacetic acid

-

Acetoxime

-

Sodium hydroxide (40% solution)

-

Concentrated hydrochloric acid

-

Benzene

-

Isopropyl alcohol

-

Hydroquinone

-

Ice

-

Round-bottom flasks (5 L)

-

Condenser

-

Steam distillation apparatus

-

Büchner funnel

-

Mechanical stirrer

Protocol for Step 1: Acetone Carboxymethoxime Synthesis

-

A mixture of 612 g (4.4 moles) of bromoacetic acid and 500 g of crushed ice is placed in a suitable container and chilled in an ice-salt bath.

-

The mixture is made distinctly alkaline to litmus with approximately 440 g of a 40% sodium hydroxide solution, with the addition of another 500 g of ice during neutralization.

-

To this solution, 292 g (4.0 moles) of acetoxime and 440 g of 40% sodium hydroxide (4.4 moles) are added, maintaining the temperature below 20°C.

-

The reaction mixture is then acidified with 500 ml of concentrated hydrochloric acid (6 moles), keeping the temperature below 15°C.

-

The solution is saturated with sodium chloride and extracted with six 1.5 L portions of peroxide-free ether.

-

The combined ether extracts are distilled to remove the ether, yielding the crude acetone carboxymethoxime.

Protocol for Step 2: Carboxymethoxylamine Hemihydrochloride Synthesis and Purification

-

The crude acetone carboxymethoxime is dissolved in approximately twice its weight of benzene and filtered. The benzene is then removed by distillation under reduced pressure.

-

200 g (1.52 moles) of the resulting residue is dissolved in 1 L of water in a 5 L flask.

-

2 mg of hydroquinone and 1 L of concentrated hydrochloric acid are added to the solution.

-

The flask is connected to a condenser, and steam is passed through the solution until acetone is no longer distilled over (approximately 30-40 minutes).

-

The solution is then concentrated under reduced pressure to a volume of 180-220 ml.

-

400 ml of isopropyl alcohol is added, and the solution is stored in an icebox for 12 hours to facilitate crystallization.

-

The crystals are collected on a Büchner funnel and washed with cold isopropyl alcohol.

-

For recrystallization, the crude product is dissolved in twice its weight of warm (50°C) water, followed by the addition of 2 volumes of isopropyl alcohol and chilling in an icebox.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of 2-(Aminomethoxy)acetic acid hemihydrochloride.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Bromoacetic Acid | 138.95 | 612 | 4.4 |

| Acetoxime | 73.09 | 292 | 4.0 |

| Sodium Hydroxide | 40.00 | ~880 (of 40% solution) | ~8.8 |

| Concentrated HCl | 36.46 | ~500 ml | ~6 |

Table 1: Reactant quantities for the synthesis of Acetone Carboxymethoxime.

| Product | Form | Yield | Purity | Melting Point |

| Acetone Carboxymethoxime | Crude | 333-345 g | - | - |

| Acetone Carboxymethoxime | Purified (distilled) | 300 g (57%) | - | 76°C |

| Carboxymethoxylamine Hemihydrochloride | Crude | 120-135 g | - | - |

| Carboxymethoxylamine Hemihydrochloride | Recrystallized | High recovery | >98% | 156°C (dec.)[1] |

Table 2: Yield and physical properties of the intermediate and final product.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of 2-(Aminomethoxy)acetic acid hemihydrochloride.

References

Physicochemical Properties of 2-(Aminomethoxy)acetic Acid and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Aminomethoxy)acetic acid and structurally related compounds. Due to the limited availability of experimental data for 2-(Aminomethoxy)acetic acid, this document also includes detailed information on the closely related and more extensively characterized compound, 2-(2-aminoethoxy)acetic acid, as well as 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical and physical characteristics that influence the behavior and potential applications of these molecules.

A Note on Compound Identification

It is important to note that literature and database searches for "2-(Aminomethoxy)acetic acid" yield limited specific data. The majority of available information pertains to the structurally similar compounds "2-(2-aminoethoxy)acetic acid" and "2-(2-(2-Aminoethoxy)ethoxy)acetic acid". This guide will clearly distinguish between these compounds to avoid ambiguity.

Physicochemical Properties

The following tables summarize the available quantitative data for 2-(2-aminoethoxy)acetic acid and 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.

Table 1: Physicochemical Properties of 2-(2-aminoethoxy)acetic Acid

| Property | Value | Source |

| Molecular Formula | C4H9NO3 | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| CAS Number | 10366-71-9 | [1][2] |

| Predicted pKa | 2.99 ± 0.10 | [2] |

| Predicted XLogP3-AA | -3.5 | [1] |

| Topological Polar Surface Area | 72.6 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

Table 2: Physicochemical Properties of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid

| Property | Value | Source |

| Molecular Formula | C6H13NO4 | [][4][5][6][7] |

| Molecular Weight | 163.17 g/mol | [][4][5][6][7] |

| CAS Number | 134978-97-5 | [][5][6][7][8] |

| Melting Point | 124.0 to 128.0 °C | [][5] |

| Boiling Point | 323.8 ± 22.0 °C at 760 mmHg | [] |

| Density | 1.177 ± 0.06 g/cm³ | [] |

| Predicted pKa | 3.37 ± 0.10 | [5] |

| Predicted XLogP3 | -3.7 | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [][5] |

| Appearance | White to off-white crystalline powder | [5] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols for key parameters.

Determination of pKa (Acid Dissociation Constant)

The pKa values of amino acids are critical for understanding their ionization state at different pH values. A common method for pKa determination is through acid-base titration.[9][10]

Protocol:

-

Solution Preparation: Prepare a standard solution of the amino acid of known concentration in deionized water. Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Place the amino acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

-

Acidic Titration: Titrate the amino acid solution with the standardized HCl solution, adding the titrant in small, known increments. Record the pH after each addition. Continue the titration until the pH shows a significant and stable drop.

-

Basic Titration: In a separate experiment, titrate the amino acid solution with the standardized NaOH solution in a similar incremental manner, recording the pH after each addition until a significant and stable rise in pH is observed.

-

Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The isoelectric point (pI) can be calculated from the pKa values of the carboxyl and amino groups.[11]

Determination of logP (Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.[12][13]

Protocol:

-

Solvent System: Use a biphasic solvent system, typically n-octanol and water, which have been mutually saturated.

-

Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually water).

-

Partitioning: Add a known volume of the second phase (n-octanol) to the first. The mixture is then shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase (n-octanol) to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Solubility

A compound's solubility in various solvents, particularly water, is a fundamental property. The equilibrium solubility method is a common technique.[14][15][16]

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water) in a vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. A centrifugation step may be necessary to ensure a clear supernatant.

-

Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, UV-Vis spectroscopy, or HPLC).

-

Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L).

Determination of Melting Point

The melting point is a key indicator of a compound's purity and is influenced by its crystal lattice energy. For amino acids that may decompose at high temperatures, fast scanning calorimetry (FSC) is a suitable technique.[17][18][19][20][21]

Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed in a sample pan.

-

Instrumentation: A fast scanning calorimeter is used, which allows for very high heating rates.

-

Measurement: The sample is subjected to a controlled temperature program with high heating rates (e.g., up to 20,000 K/s). This rapid heating minimizes thermal decomposition.

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting point is identified as the temperature at which the endothermic melting peak occurs.

-

Extrapolation: To obtain the thermodynamic melting temperature, measurements are often performed at various heating rates, and the results are extrapolated to a zero heating rate.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel amino acid derivative.

Caption: Workflow for Physicochemical Profiling.

References

- 1. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 4. GSRS [precision.fda.gov]

- 5. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]

- 6. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | FA139041 [biosynth.com]

- 7. (2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | CID 362706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 134978-97-5|2-(2-(2-Aminoethoxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]

- 9. scribd.com [scribd.com]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Aminomethoxy)acetic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

2-(Aminomethoxy)acetic acid and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their unique structural features, combining an amino group, an ether linkage, and a carboxylic acid moiety, allow for diverse chemical modifications and a broad range of biological activities. These compounds have garnered attention as scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 2-(aminomethoxy)acetic acid derivatives and their analogs, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Synthesis and Derivatization

The synthesis of 2-(aminomethoxy)acetic acid derivatives often starts from readily available precursors, with 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) being a prominent and well-studied example. Various synthetic strategies have been developed to produce a library of derivatives with tailored properties.

One common approach involves the protection of the amino group, followed by modification of the carboxylic acid or the ether linkage, and subsequent deprotection. Protecting groups such as fluorenylmethoxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Z) are frequently employed.[1][2][3]

A general synthetic scheme for producing N-protected AEEA derivatives is outlined below. This multi-step process often begins with 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[2][3]

Caption: General synthetic route for N-protected AEEA derivatives.

This versatile synthetic backbone allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Biological Activities and Therapeutic Potential

Derivatives of 2-(aminomethoxy)acetic acid have demonstrated a range of biological activities, with a significant focus on their potential as anti-cancer and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 2-(aminomethoxy)acetic acid analogs against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. The table below summarizes the in vitro anticancer activity of selected derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Ic | 2,4-Imidazolidinedione-acetic acid derivative | CCRF-CEM (Leukemia) | logGI50 = -6.06 | [4] |

| HL-60(TB) (Leukemia) | logGI50 = -6.53 | [4] | ||

| MOLT-4 (Leukemia) | logGI50 = -6.52 | [4] | ||

| SR (Leukemia) | logGI50 = -6.51 | [4] | ||

| 2h | 4-Thiazolidinone derivative | Various (NCI60 panel) | Mean GI50 = 1.57 µM | [5] |

| Compound I | Phenoxyacetamide derivative | HepG2 (Liver Cancer) | IC50 = 1.43 µM | [6] |

| Compound II | Phenoxyacetamide derivative | HepG2 (Liver Cancer) | IC50 = 6.52 µM | [6] |

| ANPQ-2 | 2-N-amino-naphthoquinone derivative | SF-295 (Glioblastoma) | IC50 = 0.49 µg/mL | [7] |

| ANPQ-3 | 2-N-amino-naphthoquinone derivative | HCT-8 (Colon Cancer) | IC50 = 0.88 µg/mL | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of acetic acid derivatives, particularly phenoxy acetic acid analogs, have been extensively studied. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Compound ID | Derivative Class | Target | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

| 5d | Phenoxy acetic acid hydrazone | COX-2 | 0.08 µM | - | [8] |

| 5f | Phenoxy acetic acid hydrazone | COX-2 | 0.06 µM | - | [8] |

| 7b | Phenoxy acetic acid hydrazone | COX-2 | 0.07 µM | - | [8] |

| 10c | Phenoxy acetic acid hydrazone | COX-2 | 0.09 µM | - | [8] |

| 10f | Phenoxy acetic acid hydrazone | COX-2 | 0.07 µM | - | [8] |

Signaling Pathways

A key signaling pathway implicated in the biological activity of many 2-(aminomethoxy)acetic acid derivatives is the PI3K/Akt/NF-κB pathway. This pathway plays a crucial role in regulating cell survival, proliferation, and inflammation. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.

The PI3K/Akt pathway can lead to the activation of the NF-κB transcription factor. Akt can phosphorylate and activate IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[9][10][11]

Caption: The PI3K/Akt/NF-κB signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13][14]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

2-(Aminomethoxy)acetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-(aminomethoxy)acetic acid derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[15][16]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

2-(Aminomethoxy)acetic acid derivatives

-

Known COX inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective)

-

Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based)

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the 2-(aminomethoxy)acetic acid derivatives or control inhibitors for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a specific time by adding a quenching agent (e.g., HCl).

-

Product Detection: Quantify the amount of prostaglandin product formed using a suitable detection method.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

Experimental Workflow for Drug Discovery

The discovery and development of novel 2-(aminomethoxy)acetic acid derivatives as therapeutic agents typically follows a structured workflow, from initial screening to preclinical evaluation.

References

- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. genemod.net [genemod.net]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Western blot protocol | Abcam [abcam.com]

The In-Depth Mechanism of Action of 2-(Aminomethoxy)acetic Acid: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mechanism of action of 2-(Aminomethoxy)acetic acid, also known as (Aminooxy)acetic acid (AOAA) or Carboxymethoxylamine. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological effects and biochemical interactions of this potent enzyme inhibitor.

Executive Summary

2-(Aminomethoxy)acetic acid is a versatile molecule that primarily functions as an inhibitor of a class of enzymes dependent on the cofactor pyridoxal 5'-phosphate (PLP). Its ability to modulate key metabolic and neurotransmitter pathways has made it a valuable tool in neuroscience, oncology, and metabolic disease research. This guide will delve into its core mechanism, its effects on specific enzyme targets, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes

The principal mechanism of action of 2-(Aminomethoxy)acetic acid involves the irreversible inhibition of PLP-dependent enzymes. PLP is a vital cofactor for a variety of enzymes, particularly aminotransferases, which are crucial for amino acid metabolism.

The inhibitory action of 2-(Aminomethoxy)acetic acid stems from its structural similarity to amino acid substrates. The aminomethoxy group (NH₂-O-) of the molecule nucleophilically attacks the internal Schiff base formed between the PLP cofactor and a lysine residue in the enzyme's active site. This reaction results in the formation of a stable oxime, effectively sequestering the PLP cofactor and rendering the enzyme inactive. This "dead-end" complex prevents the enzyme from proceeding with its normal catalytic cycle.

Figure 1: General mechanism of PLP-dependent enzyme inhibition by 2-(Aminomethoxy)acetic acid.

Key Enzyme Targets and Physiological Consequences

2-(Aminomethoxy)acetic acid exhibits inhibitory activity against several critical PLP-dependent enzymes, leading to significant physiological effects.

4-Aminobutyrate Aminotransferase (GABA-T)

Inhibition of GABA-T is one of the most well-characterized effects of 2-(Aminomethoxy)acetic acid. GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, 2-(Aminomethoxy)acetic acid leads to an accumulation of GABA in the brain.[1] This elevation of GABA levels enhances inhibitory neurotransmission, which is the basis for its anticonvulsant properties.

Figure 2: Signaling pathway of GABA-T inhibition by 2-(Aminomethoxy)acetic acid.

Cystathionine β-Synthase (CBS)

2-(Aminomethoxy)acetic acid is also a known inhibitor of cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway.[1][2] This pathway is responsible for the synthesis of cysteine from homocysteine and is a significant source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule. Inhibition of CBS disrupts this pathway, leading to altered sulfur metabolism and reduced H₂S production. This has implications for conditions where CBS is upregulated, such as in certain cancers.

Aspartate Aminotransferase (AAT)

Aspartate aminotransferase is a crucial enzyme in amino acid metabolism and the malate-aspartate shuttle. This shuttle is essential for the transport of reducing equivalents from the cytoplasm to the mitochondria, a key process in cellular energy metabolism. Inhibition of aspartate aminotransferase by 2-(Aminomethoxy)acetic acid can disrupt this shuttle, leading to impaired mitochondrial respiration and a shift towards glycolysis for energy production.[3]

Quantitative Inhibition Data

The inhibitory potency of 2-(Aminomethoxy)acetic acid against its key enzyme targets has been quantified in various studies.

| Enzyme Target | Inhibition Constant | Reference |

| 4-Aminobutyrate Aminotransferase (GABA-T) | Kᵢ = 9.16 µM | [1] |

| Cystathionine β-Synthase (CBS) | IC₅₀ = 8.5 µM | [1][2] |

| Aspartate Aminotransferase (AAT) | IC₅₀ = 100 µM | [3] |

| Cystathionine γ-Lyase (CSE) | IC₅₀ = 1.1 µM | [1][2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory action of 2-(Aminomethoxy)acetic acid.

GABA-T Inhibition Assay (Coupled Enzyme Assay)

This spectrophotometric assay measures GABA-T activity by coupling the production of succinic semialdehyde to the reduction of NADP⁺.

Materials:

-

Purified GABA-T enzyme

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP⁺

-

Potassium pyrophosphate buffer (pH 8.6)

-

2-(Aminomethoxy)acetic acid (inhibitor)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, GABA, α-ketoglutarate, NADP⁺, and SSADH in each well of a 96-well plate.

-

Add varying concentrations of 2-(Aminomethoxy)acetic acid to the appropriate wells. Include a control with no inhibitor.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the purified GABA-T enzyme to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC₅₀ or Kᵢ value by plotting the enzyme activity against the inhibitor concentration.

Figure 3: Experimental workflow for the coupled GABA-T inhibition assay.

Cystathionine β-Synthase (CBS) Inhibition Assay (Fluorometric Assay)

Several commercial kits are available for measuring CBS activity. A common method relies on the detection of H₂S produced from the reaction of cysteine and homocysteine.

Materials:

-

Cystathionine β Synthase Assay Kit (e.g., Abcam ab241043) containing:

-

CβS Assay Buffer

-

CβS Substrate (cysteine and homocysteine)

-

H₂S Probe (e.g., azido-functional group-containing fluorescent probe)

-

CβS Positive Control

-

-

Purified CBS enzyme or cell/tissue lysate

-

2-(Aminomethoxy)acetic acid (inhibitor)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader (Ex/Em = 368/460 nm)

Procedure:

-

Prepare standards and samples in a 96-well black microplate.

-

Add the CβS Assay Buffer to each well.

-

Add varying concentrations of 2-(Aminomethoxy)acetic acid to the appropriate wells, including a no-inhibitor control.

-

Add the purified CBS enzyme or lysate to the wells.

-

Initiate the reaction by adding the CβS Substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Add the H₂S Probe to each well and continue to incubate. The probe reacts with H₂S to produce a fluorescent product.

-

Measure the fluorescence intensity at Ex/Em = 368/460 nm.

-

Calculate the CBS activity and the inhibitory effect of 2-(Aminomethoxy)acetic acid.

Figure 4: Experimental workflow for the fluorometric CBS inhibition assay.

Conclusion

2-(Aminomethoxy)acetic acid is a potent and well-characterized inhibitor of several PLP-dependent enzymes. Its ability to modulate key pathways in neurotransmission and metabolism makes it an invaluable research tool. Understanding its mechanism of action, quantitative inhibitory profile, and the experimental methods used for its characterization is essential for its effective application in preclinical research and drug development. This guide provides a foundational understanding for scientists working with this versatile compound.

References

Spectroscopic Data for 2-(Aminomethoxy)acetic Acid: A Search for Available Information

A comprehensive search for publicly available spectroscopic data (NMR, IR, MS) for 2-(Aminomethoxy)acetic acid did not yield specific experimental datasets for this compound. While information is available for structurally related molecules, such as (2-Aminoethoxy)acetic acid and [2-(2-Aminoethoxy)ethoxy]acetic acid, no specific spectral analyses for 2-(Aminomethoxy)acetic acid could be located. This suggests that detailed public spectroscopic characterization of this particular molecule is limited.

For researchers, scientists, and drug development professionals seeking to work with 2-(Aminomethoxy)acetic acid, this lack of readily available data necessitates primary experimental analysis to determine its structural and chemical properties. The following sections outline the general experimental protocols that would be employed to acquire the necessary spectroscopic data.

Experimental Protocols for Spectroscopic Analysis

The acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is fundamental for the structural elucidation and characterization of a chemical compound. The following are detailed, generalized methodologies for obtaining this data for a novel or uncharacterized substance like 2-(Aminomethoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 2-(Aminomethoxy)acetic acid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial to dissolve the sample and to avoid interfering signals in the spectrum. A standard, such as Tetramethylsilane (TMS), may be added for chemical shift referencing.

-

Instrumentation: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer (e.g., a 300, 400, or 600 MHz instrument).

-

Data Acquisition:

-

¹H NMR: A proton NMR spectrum is acquired to identify the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

-

¹³C NMR: A carbon-13 NMR spectrum is obtained to determine the number and types of carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignment.

-

-

Data Processing: The acquired raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phasing, baseline correction, and integration of the signals are performed using appropriate software.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.

-

Solution: The sample is dissolved in a suitable solvent (one that does not absorb in the regions of interest) and placed in a liquid cell.

-

-

Instrumentation: The prepared sample is placed in the sample compartment of an FTIR (Fourier-Transform Infrared) spectrometer.

-

Data Acquisition: An infrared beam is passed through the sample, and the absorbance of light at different wavenumbers is measured. A background spectrum (of the empty sample holder or pure solvent) is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are correlated with specific functional groups (e.g., O-H, N-H, C=O, C-O, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer. Common methods include direct infusion, or coupling the mass spectrometer to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. Common ionization techniques include:

-

Electrospray Ionization (ESI): Suitable for polar molecules; the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a matrix that absorbs laser light, leading to the desorption and ionization of the sample molecules.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula. The fragmentation pattern observed in the spectrum can provide structural information.

Data Presentation

Once the spectroscopic data are acquired, they are typically summarized in a structured format for easy interpretation and comparison.

Table 1: Hypothetical ¹H NMR Data for 2-(Aminomethoxy)acetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hypothetical Data | s, d, t, q, m | e.g., 2H | e.g., 7.5 | e.g., -OCH₂- |

Table 2: Hypothetical ¹³C NMR Data for 2-(Aminomethoxy)acetic acid

| Chemical Shift (δ, ppm) | Assignment |

| Hypothetical Data | e.g., C=O |

Table 3: Hypothetical IR Data for 2-(Aminomethoxy)acetic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Data | Strong, Broad | O-H stretch (Carboxylic Acid) |

Table 4: Hypothetical MS Data for 2-(Aminomethoxy)acetic acid

| m/z | Relative Intensity (%) | Assignment |

| Hypothetical Data | 100 | [M+H]⁺ (Molecular Ion) |

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a compound like 2-(Aminomethoxy)acetic acid is illustrated below.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Solubility and Stability of 2-(Aminomethoxy)acetic acid and Related Compounds

Introduction

The nomenclature "2-(Aminomethoxy)acetic acid" can be ambiguous and may refer to at least two distinct chemical entities: 2-(2-aminoethoxy)acetic acid and 2-[2-(2-aminoethoxy)ethoxy]acetic acid. This guide provides a comprehensive overview of the available technical information on the solubility and stability of both compounds, with a primary focus on 2-[2-(2-aminoethoxy)ethoxy]acetic acid due to the greater availability of data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

For clarity, the two compounds addressed in this guide are identified as follows:

-

Compound A: 2-(2-aminoethoxy)acetic acid

-

CAS Number: 10366-71-9

-

Molecular Formula: C₄H₉NO₃

-

Molecular Weight: 119.12 g/mol

-

Synonyms: Aminoethoxyacetic acid, 5-amino-3-oxapentanoic acid[1]

-

-

Compound B: 2-[2-(2-aminoethoxy)ethoxy]acetic acid

-

CAS Number: 134978-97-5

-

Molecular Formula: C₆H₁₃NO₄

-

Molecular Weight: 163.17 g/mol

-

Synonyms: 8-Amino-3,6-dioxaoctanoic acid, AEEA, Amino-PEG2-acetic acid[][][4]

-

Solubility Profile

Qualitative Solubility

The following table summarizes the known qualitative solubility of 2-[2-(2-aminoethoxy)ethoxy]acetic acid (Compound B). No specific solubility data was found for 2-(2-aminoethoxy)acetic acid (Compound A).

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [][] |

| Methanol | Slightly Soluble | [][] |

Factors Influencing Solubility

For amino acids in general, solubility is significantly influenced by several factors:

-

pH: The solubility of amino acids is lowest at their isoelectric point and increases in acidic or basic solutions due to the formation of cationic or anionic species.

-

Solvent Polarity: The presence of both a polar amino group and a carboxylic acid group, in addition to the ether linkages in the case of Compound B, suggests a preference for polar solvents. The slight solubility in methanol, a polar protic solvent, and DMSO, a polar aprotic solvent, aligns with this characteristic.

-

Temperature: Generally, solubility increases with temperature, although this relationship can be complex and depends on the specific solute-solvent system.

Stability Profile

Detailed stability studies, including degradation kinetics and pathways for these specific compounds, are not extensively reported. However, information regarding storage conditions and chemical synthesis provides indirect evidence of their stability.

Storage and Handling Recommendations

The recommended storage conditions for 2-[2-(2-aminoethoxy)ethoxy]acetic acid (Compound B) suggest that the compound may be sensitive to temperature, light, and atmospheric conditions.

| Parameter | Recommendation | Implication on Stability | Source |

| Temperature | Store at -20°C or <-15°C | Potentially unstable at room temperature over extended periods. | [][5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | May be susceptible to oxidation or reaction with atmospheric CO₂. | [][5] |

| Light | Protect from light | May be photolabile. | [5] |

| Moisture | Keep dry | May be hygroscopic or undergo hydrolysis. | [6] |

Inferred Stability from Chemical Synthesis

The chemical synthesis procedures described in the literature for 2-[2-(2-aminoethoxy)ethoxy]acetic acid (Compound B) and its derivatives provide insights into its stability under various conditions.

-

Stability in Basic Conditions: One synthetic route involves heating the compound to reflux in the presence of a 30% sodium hydroxide solution, followed by adjusting the pH to 9. This indicates a significant stability to strong bases at elevated temperatures for the duration of the reaction.[7]

-

Stability in Mildly Basic Conditions: Another synthesis of a derivative is carried out at 0°C under mildly basic conditions (pH ~8.5), suggesting that the reaction can proceed under gentle conditions to preserve the integrity of the molecule.[8]

-

Stability during Purification: Recrystallization from ethyl acetate is a common purification step, indicating stability in this organic solvent.[7]

The degradation of the acetic acid moiety itself is known to be influenced by factors such as pH and the presence of oxidizing agents. For instance, the degradation of acetic acid can be accelerated in the presence of sulfate radicals generated by UV photolysis of persulfate, with maximum degradation observed at pH 5.[9] In acidic environments, such as those mimicking lysosomal conditions (pH 2.5-4.5), the degradation of related compounds can be accelerated, especially at elevated temperatures.[10]

Experimental Protocols and Workflows

While specific protocols for the solubility and stability testing of these compounds were not found, a general experimental workflow for determining these properties can be outlined. Furthermore, a synthesis workflow for 2-[2-(2-aminoethoxy)ethoxy]acetic acid is described in the patent literature.

General Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound.

Synthesis Workflow for 2-[2-(2-aminoethoxy)ethoxy]acetic acid Derivatives

A patented method describes the synthesis of derivatives of 2-[2-(2-aminoethoxy)ethoxy]acetic acid. The following diagram outlines the key steps in this process.[11]

Experimental Details of Synthesis:

-

Step 1 to 3: The initial steps involve the conversion of the starting material to a free amine.

-

Step 4: A protecting group (R), such as allyloxycarbonyl, fluorenyl-methoxycarbonyl, tert-butyloxycarbonyl, or benzyloxycarbonyl, is introduced by reacting the amine with the corresponding chloride (R-Cl) in the presence of sodium carbonate.

-

Step 5: The alcohol is then oxidized to a carboxylic acid using a reagent like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).

This synthesis is noteworthy as it does not require the isolation and purification of intermediates, potentially improving efficiency.[11]

Conclusion

While there is a significant lack of publicly available quantitative data on the solubility and stability of 2-(Aminomethoxy)acetic acid and its related compounds, this guide consolidates the existing qualitative information and provides context based on general chemical principles and related experimental procedures. 2-[2-(2-aminoethoxy)ethoxy]acetic acid is slightly soluble in DMSO and methanol and should be stored at low temperatures, under an inert atmosphere, and protected from light to ensure its stability. Inferred stability from synthesis protocols suggests robustness to certain basic conditions. For drug development and research applications, it is imperative to conduct thorough in-house solubility and stability studies under conditions relevant to the intended use. The provided workflows can serve as a foundational template for designing such experiments.

References

- 1. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-[2-(2-aminoethoxy)ethoxy]acetic acid [AEEA] Cas:134978-97-5 - Amerigo Scientific [amerigoscientific.com]

- 7. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid Formula - ECHEMI [echemi.com]

- 8. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 9. Degradation of acetic acid with sulfate radical generated by persulfate ions photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biochemical Applications of 2-(Aminomethoxy)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Aminomethoxy)acetic acid, more commonly known as aminooxyacetic acid (AOA or AOAA), is a versatile small molecule with significant applications in biochemistry and pharmacology. Its primary mechanism of action is the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for a wide range of metabolic pathways. This guide provides a comprehensive overview of the core applications of AOA, with a focus on its utility as a research tool and its potential therapeutic implications. We will delve into its effects on neurotransmitter metabolism, cellular bioenergetics, and cancer biology, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved.

Core Biochemical Applications

The broad inhibitory profile of aminooxyacetic acid against PLP-dependent enzymes makes it a valuable tool for studying and manipulating various biochemical pathways.

Inhibition of γ-Aminobutyric Acid (GABA) Transaminase (GABA-T)

One of the most well-documented applications of AOA is its potent inhibition of GABA-T, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By blocking GABA-T, AOA leads to an accumulation of GABA in the brain and other tissues.[2][3] This property has been exploited in several research and preclinical settings:

-

Neuroscience Research: AOA is used as a tool to experimentally elevate GABA levels to study its role in neurotransmission, synaptic plasticity, and behavior.[2]

-

Anticonvulsant Studies: The increase in GABAergic inhibition resulting from AOA administration has been shown to have anticonvulsant effects in various animal models of epilepsy.[1]

-

Huntington's Disease Research: Given the known depletion of GABA in Huntington's disease, AOA was investigated in a clinical trial for its potential to alleviate symptoms by increasing brain GABA levels. However, the trial did not show clinical improvement and was hampered by side effects at higher doses.[1][4]

-

Tinnitus Treatment: AOA has been studied for the treatment of tinnitus, with one study showing a reduction in tinnitus severity in a subset of patients, although side effects were common.[1]

Inhibition of Aspartate Aminotransferase (AAT) and the Malate-Aspartate Shuttle

Aminooxyacetic acid is a potent inhibitor of aspartate aminotransferase (AAT), a key enzyme in amino acid metabolism and the malate-aspartate shuttle.[1][5] The malate-aspartate shuttle is a critical mechanism for the transport of reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.

-

Cellular Bioenergetics Research: By inhibiting the malate-aspartate shuttle, AOA effectively uncouples glycolysis from mitochondrial respiration in certain cell types, leading to a state of "functional hypoglycemia."[1][5] This makes it a valuable tool for studying cellular energy metabolism and the interplay between different metabolic pathways.

-

Cancer Biology: The reliance of some cancer cells on the malate-aspartate shuttle for energy production has made AAT a potential therapeutic target. AOA has been shown to selectively inhibit the proliferation of breast cancer cells and suppress tumor growth in animal models.[1][6]

-

Excitotoxicity and Neurodegeneration: The impairment of mitochondrial energy metabolism by AOA can lead to excitotoxic neuronal death.[7] This phenomenon has been used to create animal models of neurodegenerative diseases like Huntington's disease, where excitotoxicity is a proposed mechanism of neuronal loss.[1][7]

Inhibition of Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CSE)

AOA also inhibits other PLP-dependent enzymes, including cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which are the primary enzymes responsible for the production of hydrogen sulfide (H₂S) in mammalian cells.[3]

-

H₂S Signaling Research: H₂S is now recognized as an important gasotransmitter involved in various physiological processes. AOA can be used as a pharmacological tool to reduce endogenous H₂S production and investigate its signaling roles.

-

Colon Cancer Research: Upregulation of CBS and H₂S production has been implicated in promoting the growth of colon cancer. The inhibitory effect of AOA on CBS is being explored as a potential therapeutic strategy, with novel AOA prodrugs showing enhanced anti-tumor efficacy in preclinical models.[8]

Other Biochemical Applications

-

Inhibition of Alanine:Glyoxylate Aminotransferase (AGT): AOA is a selective inhibitor of AGT, an enzyme involved in glyoxylate metabolism. This property is utilized in a diagnostic method for Primary Hyperoxaluria Type I, a genetic disorder characterized by the deficiency of AGT.[9]

-

Plant Biology: AOA can inhibit 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in the biosynthesis of ethylene, a plant hormone that promotes fruit ripening and flower senescence. This application can extend the vase life of cut flowers.[1]

-

Bioconjugation Chemistry: The aminooxy group of AOA readily reacts with aldehydes and ketones to form stable oxime linkages. This chemoselective ligation strategy is employed in the synthesis of peptide and protein conjugates for various applications, including drug delivery and diagnostics.[10]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of aminooxyacetic acid and its effects in biological systems.

Table 1: Inhibitory Potency of Aminooxyacetic Acid against Various Enzymes

| Enzyme Target | Organism/System | Inhibition Constant | Reference |

| GABA Transaminase (GABA-T) | - | Kᵢ = 9.16 µM | [3] |

| Cystathionine β-Synthase (CBS) | - | IC₅₀ = 8.5 µM | [3] |

| Cystathionine γ-Lyase (CSE) | - | IC₅₀ = 1.1 µM | [3] |

Table 2: In Vivo Effects of Aminooxyacetic Acid in Rodent Models

| Species | Dosage and Route | Observed Effect | Reference |

| Rat | 50-150 mg/kg (i.v.) | Maximal accumulation of GABA in the cerebellum. | [2] |

| Rat | 90 mg/kg (i.v.) | Rapid initial increase in GABA in the cerebellum and whole brain. | [11] |

| Mouse | 13 mg/kg | Decreased GABA-T activity and increased GABA levels in the brain. | [3] |

| Mouse | ED₅₀ = 53 mg/kg | Inhibition of 3-mercaptopropionic acid-induced seizures. | [3] |

| Mouse | ED₅₀ = 130 mg/kg | Inhibition of strychnine-induced seizures. | [3] |

| Mouse | ED₅₀ = 85 mg/kg | Inhibition of pentetrazole-induced seizures. | [3] |

| Mouse | ED₅₀ = 62 mg/kg | Neurotoxicity in the chimney test. | [3] |

| Mouse | LD₅₀ = 105 mg/kg | Lethal dose. | [3] |

Table 3: Clinical Trial Data for Aminooxyacetic Acid in Huntington's Disease

| Parameter | Value | Reference |

| Patient Population | 7 patients with Huntington's disease | [4] |

| Study Design | Placebo-controlled crossover trial | [4] |

| Dosage | Up to 2 mg/kg/day (orally) | [4] |

| Outcome | No clinical improvement observed. | [4] |

| Adverse Effects at >2 mg/kg/day | Drowsiness, ataxia, seizures, psychotic behavior | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by aminooxyacetic acid.

Caption: Inhibition of GABA Metabolism by Aminooxyacetic Acid.

Caption: Inhibition of the Malate-Aspartate Shuttle by Aminooxyacetic Acid.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for assessing the effect of aminooxyacetic acid on cancer cell proliferation.

Caption: Workflow for Determining the IC50 of AOA on Cancer Cells.

Experimental Protocols

This section provides an overview of key experimental methodologies. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vitro Enzyme Inhibition Assays

-

General Principle: The inhibitory effect of AOA on a specific PLP-dependent enzyme is typically determined by measuring the enzyme's activity in the presence and absence of the inhibitor.

-

Methodology for GABA-T Inhibition:

-

Enzyme Source: Purified GABA-T or tissue homogenates rich in the enzyme (e.g., brain tissue).

-

Substrates: GABA and α-ketoglutarate.

-

Assay: The reaction can be monitored by measuring the formation of glutamate or succinic semialdehyde. A common method involves a coupled enzyme assay where the product is used in a subsequent reaction that results in a change in absorbance or fluorescence.

-

Inhibition: The assay is performed with varying concentrations of AOA to determine the IC₅₀ or Kᵢ value.

-

-

Methodology for Aspartate Aminotransferase (AAT) Inhibition:

-

Enzyme Source: Purified AAT or cell/tissue lysates.

-

Substrates: Aspartate and α-ketoglutarate.

-

Assay: The activity is often measured by monitoring the decrease in NADH absorbance at 340 nm in a coupled reaction with malate dehydrogenase.

-

Inhibition: AOA is pre-incubated with the enzyme before the addition of substrates to assess its inhibitory effect.

-

Cell-Based Assays

-

Cell Culture:

-

Cell Lines: Breast cancer cell lines such as MCF-7 or MDA-MB-231 are commonly used to study the anti-proliferative effects of AOA.

-

Media: Standard cell culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

-

Cell Viability/Proliferation Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing an indication of cytotoxicity.

-

Direct Cell Counting: Cells can be directly counted using a hemocytometer or an automated cell counter after treatment with AOA.

-

-

Experimental Procedure Outline:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of AOA.

-

Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

A cell viability assay is performed according to the manufacturer's instructions.

-

The results are used to calculate the percentage of cell viability relative to an untreated control, and an IC₅₀ value is determined.

-

In Vivo Studies in Animal Models

-

Animal Models:

-

Rodents (rats, mice): Commonly used to study the effects of AOA on brain GABA levels, seizure susceptibility, and tumor growth.

-

-

Administration:

-

AOA can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or oral gavage, depending on the experimental design.

-

-

Outcome Measures:

-

Neurochemical Analysis: Measurement of GABA levels in different brain regions using techniques like high-performance liquid chromatography (HPLC).

-

Behavioral Assessments: Monitoring for changes in behavior, such as seizure activity or motor coordination.

-

Tumor Growth: In cancer models, tumor volume is measured over time to assess the efficacy of AOA treatment.

-

Toxicity: Animals are monitored for signs of toxicity, and tissues may be collected for histological analysis.

-

Conclusion and Future Directions

2-(Aminomethoxy)acetic acid is a powerful and versatile tool in biochemical research, providing a means to probe the function of a wide array of PLP-dependent enzymes. Its applications span from fundamental neuroscience to cancer metabolism and diagnostics. While its clinical utility has been limited by side effects, the insights gained from studies using AOA continue to inform our understanding of complex biological processes. Future research may focus on the development of more specific inhibitors of PLP-dependent enzymes, inspired by the mechanism of AOA, to improve therapeutic potential and minimize off-target effects. The use of AOA in combination with other metabolic inhibitors also presents an exciting avenue for future investigation, particularly in the context of cancer therapy. The development of novel prodrugs of AOA, such as those being investigated for colon cancer, may also help to overcome some of the limitations of the parent compound and enhance its therapeutic index.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of aminooxyacetic acid on the release of preloaded [3H]GABA and radioactive metabolites from slices of developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.lib.utexas.edu [search.lib.utexas.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. scispace.com [scispace.com]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. researchgate.net [researchgate.net]

- 10. graphviz.org [graphviz.org]

- 11. neurology.org [neurology.org]

Navigating the Landscape of High-Purity 2-(Aminomethoxy)acetic Acid Derivatives for Advanced Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics is continuously evolving, demanding innovative chemical tools to construct sophisticated drug delivery systems and novel therapeutic modalities. Among the versatile building blocks available to researchers, 2-(aminomethoxy)acetic acid and its derivatives have emerged as critical components, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the commercial availability, key applications, and technical considerations for a prominent derivative, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA), a molecule frequently utilized in advanced drug development.

Unraveling the Identity: From 2-(Aminomethoxy)acetic acid to AEEA

Initial inquiries for "2-(Aminomethoxy)acetic acid" often lead to the more readily available and widely utilized derivative, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid , commonly referred to as AEEA. While "2-(Aminomethoxy)acetic acid" is a valid chemical entity with the CAS number 10366-71-9, its commercial availability is limited. In contrast, AEEA (CAS No. 134978-97-5) is offered by a range of chemical suppliers in various purities, making it the de facto standard for many research and development applications. This guide will focus on the commercially accessible AEEA, providing the necessary technical details for its effective utilization.

Commercial Availability and Supplier Specifications

A critical first step for any research or development project is sourcing high-purity starting materials. AEEA is available from several reputable chemical suppliers, often with purities exceeding 95%. Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| BOC Sciences | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | ≥95% |

| Chem-Impex | [2-(Z-amino)ethoxy]acetic acid | 1260092-43-0 | C12H15NO5 | 253.3 | 99 - 101% (by titration) |

| Biosynth | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | Not specified |

| TCI Chemicals | 2-[2-(2-Aminoethoxy)ethoxy]acetic Acid | 134978-97-5 | C6H13NO4 | 163.17 | >96.0% |

| BLDpharm | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | Not specified |

| Synthonix | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | 95+% |

| Manchester Organics | 2-[2-(2-Aminoethoxy)ethoxy]acetic acid hydrochloride | 134978-97-5 | C6H13NO4.HCl | 199.63 | 97% |

| Amerigo Scientific | 2-[2-(2-aminoethoxy)ethoxy]acetic acid [AEEA] | 134978-97-5 | C6H13NO4 | 163.17 | ≥98% |

| Barcelona Fine Chemicals | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | C6H13NO4 | 163.17 | >95% by NMR |

Core Applications in Drug Discovery and Bioconjugation

The unique bifunctional nature of AEEA, possessing both a primary amine and a carboxylic acid, combined with its hydrophilic polyethylene glycol (PEG) spacer, makes it an invaluable linker in several cutting-edge therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's stability, pharmacokinetics, and efficacy. AEEA is frequently incorporated into non-cleavable ADC linkers.[1] Its hydrophilic nature helps to mitigate the aggregation often caused by hydrophobic drug payloads and improves the overall solubility of the ADC. The flexible ether linkages provide spatial separation between the antibody and the drug, which can be crucial for optimal target binding and drug activity.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a key component influencing the formation and stability of the ternary complex (Target-PROTAC-E3 ligase). AEEA is a popular choice for PROTAC linker synthesis due to its hydrophilicity, flexibility, and synthetically tractable nature.[1][2] The length and composition of the linker, often constructed with AEEA units, are critical parameters that require optimization for each specific target and E3 ligase pair.

Experimental Protocols and Methodologies

While specific protocols are highly dependent on the nature of the antibody, payload, or protein binders, the following sections provide generalized methodologies for the synthesis of AEEA-containing conjugates.

General Protocol for Amide Bond Formation using AEEA

This protocol outlines the coupling of the carboxylic acid moiety of AEEA to a primary amine on a target molecule (e.g., a protein or a synthetic small molecule).

Materials:

-

2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)

-

Amine-containing target molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of AEEA: Dissolve AEEA and NHS (or Sulfo-NHS) in anhydrous DMF. Add EDC or DCC to the solution and stir at room temperature for 1-4 hours to form the NHS ester of AEEA.

-

Conjugation to Amine: Add the amine-containing target molecule to the activated AEEA solution. The reaction is typically carried out at room temperature for 2-12 hours.

-

Quenching and Purification: Quench any unreacted NHS ester with a small amount of a primary amine-containing buffer (e.g., Tris buffer). Purify the resulting conjugate using an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Fmoc-Protected AEEA for Solid-Phase Peptide Synthesis

For incorporation into peptides, AEEA is often protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the amine.

Materials:

-

2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate

-

Dioxane and water

-

Reaction vessel

-

Stirring apparatus

-

Extraction and purification equipment

Procedure:

-

Dissolution: Dissolve AEEA in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Fmoc Protection: Add Fmoc-OSu to the solution and stir vigorously at room temperature for several hours.

-

Workup: Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Fmoc-AEEA can be further purified by crystallization or column chromatography.

Signaling Pathway Involvement and Biological Activity

While AEEA is primarily utilized as a synthetic linker, some studies have indicated that AEEA-containing molecules can influence cellular signaling pathways. For instance, certain compounds incorporating AEEA have been observed to induce autophagy, increase p53 phosphorylation and expression, and down-regulate the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[]

It is important to note that these effects are likely attributable to the overall structure of the final molecule rather than AEEA itself acting as a direct signaling molecule. However, the physicochemical properties imparted by the AEEA linker, such as solubility and cell permeability, can significantly impact the biological activity of the conjugate.

Below are diagrams illustrating the general concepts of ADC and PROTAC mechanisms where AEEA serves as a linker.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing an AEEA linker.

Caption: Simplified workflow of targeted protein degradation by a PROTAC molecule with an AEEA linker.

Conclusion

While the nomenclature can initially be ambiguous, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) stands out as a readily available and highly versatile tool for researchers in drug discovery and development. Its favorable physicochemical properties make it an ideal component for constructing sophisticated therapeutic agents like ADCs and PROTACs. By understanding the commercial landscape, key applications, and fundamental synthetic methodologies, scientists can effectively leverage AEEA to advance the frontiers of targeted medicine. As with any chemical reagent, it is imperative to source high-purity material from reputable suppliers to ensure the reliability and reproducibility of experimental results.

References

An In-depth Technical Guide to 2-[2-(2-aminoethoxy)ethoxy]acetic Acid (CAS Number 134978-97-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), registered under CAS number 134978-97-5, is a bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and drug development. Its structure, featuring a hydrophilic polyethylene glycol (PEG)-like chain with a terminal primary amine and a carboxylic acid, makes it an invaluable tool as a linker or spacer in the synthesis of complex biomolecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of AEEA, with a focus on its role in the development of modern therapeutics such as peptides, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

2-[2-(2-aminoethoxy)ethoxy]acetic acid is a white to off-white solid at room temperature. Its key chemical identifiers and physicochemical properties are summarized in the tables below.

| Identifier | Value | References |

| CAS Number | 134978-97-5 | [1][2][3][][5] |

| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [1][2] |

| Synonyms | 8-Amino-3,6-dioxaoctanoic acid, Amino-PEG2-acetic acid, H-AEEA-OH | [1][3] |

| Molecular Formula | C₆H₁₃NO₄ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Property | Value | References |

| Appearance | White to off-white solid | [] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and other polar solvents | [6] |

| pKa | Not available |

Applications in Drug Development

The primary utility of AEEA lies in its application as a hydrophilic and flexible linker in the construction of complex therapeutic molecules. Its PEG-like nature can enhance the solubility and pharmacokinetic properties of the parent molecule.[6]

Peptide Synthesis

AEEA is widely used in solid-phase peptide synthesis (SPPS) to introduce a spacer arm, often to attach reporter molecules, or to improve the solubility of the final peptide. It is a key component in the structure of the blockbuster glucagon-like peptide-1 (GLP-1) receptor agonists, Semaglutide and Tirzepatide, used in the treatment of type 2 diabetes and obesity.[2][7][8][9][10][11][12] In these drugs, the AEEA linker connects the peptide backbone to a fatty acid moiety, which promotes binding to serum albumin, thereby extending the drug's half-life.[2]

Antibody-Drug Conjugates (ADCs)

In the field of oncology, AEEA and its derivatives are employed as linkers in the design of ADCs.[1][13][14] ADCs are targeted therapies consisting of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. The linker's role is critical; it must be stable in circulation but allow for the release of the payload at the target tumor site. The hydrophilic properties of the AEEA linker can help to mitigate aggregation and improve the overall physicochemical properties of the ADC.[13]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[1] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a crucial determinant of a PROTAC's efficacy. AEEA-based linkers offer the necessary flexibility and hydrophilicity to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][6]

Synthesis and Experimental Protocols

The synthesis of molecules containing the AEEA linker typically involves standard peptide coupling chemistries. The Fmoc-protected version, Fmoc-AEEA-OH, is a common building block used in SPPS.

General Protocol for Fmoc-AEEA-OH Coupling in SPPS

This protocol describes the manual coupling of Fmoc-AEEA-OH to a resin-bound peptide.

Materials:

-

Fmoc-protected peptide on a suitable solid support (e.g., Rink amide resin)

-

Fmoc-AEEA-OH

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (20% v/v) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling:

-

Dissolve Fmoc-AEEA-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated Fmoc-AEEA-OH solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.

-

Drying: Dry the resin under vacuum.

This cycle can be repeated to add more amino acids or other moieties to the AEEA linker.

Biological Activity and Signaling Pathways